4-Chloro-5-iodo-2-methylquinazoline

Synthetic methodology Cross-coupling Medicinal chemistry

Researchers requiring sequential, protecting-group-free diversification of the quinazoline core often face limited access to suitably orthogonal intermediates. 4-Chloro-5-iodo-2-methylquinazoline directly addresses this gap by offering two chemically distinct halogen handles in a single, stable scaffold. - Enables a streamlined, two-step SNAr/Suzuki sequence, reducing synthetic steps by 1-2 compared to monohalogenated alternatives. - Supplied with a consistently ≥97% purity, minimizing by-product formation during library synthesis. - Available for immediate dispatch, supporting both early discovery and scale-up without supply interruption.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
Cat. No. B13006463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2-methylquinazoline
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)I)C(=N1)Cl
InChIInChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3
InChIKeyGBBAFLPHCJRAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodo-2-methylquinazoline Overview


4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5, C9H6ClIN2, MW 304.51 g/mol) is a halogenated quinazoline derivative featuring a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position of the quinazoline core. This specific substitution pattern creates a versatile synthetic intermediate with two orthogonal reactive handles for sequential cross-coupling reactions [1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly in kinase inhibitor drug discovery programs targeting EGFR, VEGFR-2, and other tyrosine kinases [2].

Why 4-Chloro-5-iodo-2-methylquinazoline Is Unique


The 4-chloro-5-iodo-2-methyl substitution pattern provides a unique combination of orthogonal reactivity that cannot be replicated by alternative halogenated quinazolines. The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), enabling selective displacement with amines under mild conditions [1]. Simultaneously, the 5-iodo group serves as an inert handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing independent sequential functionalization without protecting group strategies [2]. Analogs lacking either halogen (e.g., 4-chloro-2-methylquinazoline or 5-iodo-2-methylquinazoline) or bearing iodine at alternative positions (e.g., 4-chloro-6-iodoquinazoline or 4-chloro-8-iodo-2-methylquinazoline) fundamentally alter the synthetic sequence and accessible chemical space .

4-Chloro-5-iodo-2-methylquinazoline Evidence


Orthogonal SNAr and Cross-Coupling Reactivity

The 4-chloro substituent of 4-chloro-5-iodo-2-methylquinazoline undergoes selective SNAr with amines under mild thermal conditions (e.g., 60-80°C, DMF or ethanol, 2-12 h) without affecting the 5-iodo group, enabling stepwise functionalization of the quinazoline core [1]. In contrast, 4-chloro-2-methylquinazoline (CAS 6484-24-8) lacks the iodine handle entirely, limiting downstream diversification to a single site . The 5-iodo group can subsequently participate in Pd-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install a second diversity element. This orthogonal reactivity pair (Cl for SNAr, I for cross-coupling) is unique to the 4-chloro-5-iodo substitution pattern and distinguishes this compound from regioisomers such as 4-chloro-6-iodoquinazoline or 4-chloro-8-iodo-2-methylquinazoline, where the iodine is positioned at a site with different electronic activation .

Synthetic methodology Cross-coupling Medicinal chemistry Scaffold diversification

Regioisomeric Advantage in Pd-Catalyzed Coupling

The 5-iodo substituent in 4-chloro-5-iodo-2-methylquinazoline is positioned ortho to the C4-C4a ring junction, conferring distinct electronic and steric properties compared to the 6-iodo and 8-iodo regioisomers. In Pd-catalyzed Suzuki-Miyaura coupling, the 5-iodo group exhibits faster oxidative addition with Pd(0) catalysts due to reduced steric hindrance from the adjacent ring fusion compared to the 8-iodo isomer (CAS 1934474-78-8), where the iodine is adjacent to both the ring junction and the C4 position, creating greater steric congestion . Furthermore, the 5-position in quinazolines is less electronically deactivated toward electrophilic palladium insertion than the 6-position, which experiences stronger electron-withdrawing effects from the pyrimidine ring nitrogens [1]. This translates to higher yields and cleaner conversion profiles when using 4-chloro-5-iodo-2-methylquinazoline versus its regioisomers in library synthesis applications.

Regioselectivity Cross-coupling Synthetic efficiency Palladium catalysis

2-Methyl Group Enhances Metabolic Stability

The 2-methyl substituent on 4-chloro-5-iodo-2-methylquinazoline blocks a primary site of oxidative metabolism on the quinazoline core. Unsubstituted quinazolines and 2-aminoquinazolines undergo CYP450-mediated oxidation at the C2 position, generating reactive intermediates that can lead to metabolic instability and potential toxicity . The 2-methyl group provides steric shielding of this metabolically labile site, which is a key design feature in clinically approved quinazoline-based kinase inhibitors including gefitinib, erlotinib, and lapatinib, all of which incorporate substituents at the 2-position [1]. In contrast, 4-chloro-5-iodoquinazoline (CAS 959237-13-9) lacks this 2-methyl group and is therefore predicted to have greater susceptibility to CYP-mediated oxidation, limiting its utility in advanced lead optimization where metabolic stability is a critical parameter.

Metabolic stability Drug metabolism Cytochrome P450 Lead optimization

Antimycobacterial Activity Compared to Isoniazid

Compounds based on the 6-chloro-2-methylquinazoline scaffold have demonstrated antimycobacterial activity exceeding the clinical standard isoniazid. Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione exhibited higher activity than isoniazid against Mycobacterium avium and M. kansasii in vitro [1]. While this direct comparator is a 4-thione derivative rather than 4-chloro-5-iodo-2-methylquinazoline, the shared 2-methylquinazoline core with 6-chloro substitution provides class-level evidence for the antimycobacterial potential of appropriately substituted quinazolines. 4-Chloro-5-iodo-2-methylquinazoline offers a synthetically accessible scaffold for elaboration into analogous antimycobacterial candidates, with the added advantage of orthogonal C4 and C5 handles for SAR exploration.

Antimycobacterial Mycobacterium avium Mycobacterium kansasii Infectious disease

Dual EGFR/VEGFR-2 Inhibitory Potential

Iodoquinazoline derivatives have been validated as potent dual inhibitors of EGFR (including the T790M resistance mutant) and VEGFR-2. A recent study of 1-alkyl-6-iodoquinazoline derivatives reported compounds with IC50 values as low as 0.15 μM against EGFRWT, 0.22 μM against EGFRT790M, and 0.85 μM against VEGFR-2, with corresponding anticancer EC50 values of 5.00-6.00 μM across HepG2, MCF-7, HCT116, and A549 cell lines [1]. While these data are for 6-iodoquinazoline derivatives rather than 5-iodo compounds, they establish class-level evidence that the iodoquinazoline scaffold is a privileged pharmacophore for dual kinase inhibition. 4-Chloro-5-iodo-2-methylquinazoline offers a strategic starting point for accessing analogous 5-iodoquinazoline-based kinase inhibitors, with the potential for distinct selectivity profiles due to the altered iodine positioning.

EGFR inhibitor VEGFR-2 inhibitor Kinase inhibition Anticancer

Favorable Physicochemical Properties for CNS Penetration

Computational prediction of physicochemical properties for 4-chloro-5-iodo-2-methylquinazoline indicates a calculated LogP (octanol-water partition coefficient) of approximately 3.2 and a topological polar surface area (TPSA) of approximately 26 Ų [1]. These values fall within the established CNS drug-likeness parameters (LogP 2-5, TPSA < 60-70 Ų) associated with favorable blood-brain barrier (BBB) penetration [2]. In comparison, 4-chloro-2-methylquinazoline (CAS 6484-24-8) has a lower molecular weight (178.62 g/mol) but also lower LogP (~2.5), potentially reducing BBB passive diffusion . The presence of the heavy iodine atom in 4-chloro-5-iodo-2-methylquinazoline increases lipophilicity and molecular weight (304.51 g/mol) to a range more favorable for CNS penetration while maintaining a low TPSA, making this compound a suitable intermediate for CNS-targeted kinase inhibitor programs.

CNS drug discovery Blood-brain barrier Physicochemical properties Medicinal chemistry

4-Chloro-5-iodo-2-methylquinazoline Applications


Dual EGFR/VEGFR-2 Inhibitor Lead Optimization

4-Chloro-5-iodo-2-methylquinazoline serves as an ideal core scaffold for synthesizing focused libraries of dual EGFR/VEGFR-2 inhibitors. The 4-chloro group can be displaced with diverse amine-containing fragments to explore SAR at the kinase hinge-binding region, while the 5-iodo group can be elaborated via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that occupy the hydrophobic back pocket [1]. The 2-methyl group provides baseline metabolic stability at the C2 position. This orthogonal functionalization strategy enables rapid exploration of chemical space around both the hinge-binding and solvent-exposed regions of the kinase active site without requiring protecting group manipulations.

Sequential Diversification for Quinazoline Libraries

For high-throughput screening (HTS) library synthesis, 4-chloro-5-iodo-2-methylquinazoline enables a two-step sequential diversification protocol: (1) SNAr with primary or secondary amines to install a first diversity element at C4, followed by (2) Suzuki-Miyaura cross-coupling with boronic acids to install a second diversity element at C5 [1]. This sequential approach generates 4-amino-5-aryl-2-methylquinazoline libraries with two independent points of diversity. The orthogonality of the two halogen handles eliminates the need for protecting groups, reducing synthetic step count by 1-2 steps compared to monohalogenated starting materials that would require protection/deprotection sequences to achieve the same diversity.

CNS-Penetrant Kinase Inhibitor Development

Based on its predicted physicochemical profile (LogP ≈ 3.2, TPSA ≈ 26 Ų), 4-chloro-5-iodo-2-methylquinazoline is particularly well-suited for CNS-focused medicinal chemistry programs targeting brain-penetrant kinase inhibitors [2][3]. The balanced lipophilicity and low polar surface area align with established CNS drug-likeness parameters. Research programs developing inhibitors for glioblastoma (EGFR-driven), brain metastases (VEGFR-2-mediated angiogenesis), or neurodegenerative disorders involving kinase dysregulation can use this intermediate to access lead compounds with favorable predicted BBB penetration properties.

Antimycobacterial Drug Discovery Against Resistant Strains

Given the demonstrated activity of 6-chloro-2-methylquinazoline derivatives against Mycobacterium avium and M. kansasii exceeding the isoniazid standard, 4-chloro-5-iodo-2-methylquinazoline offers a versatile starting point for developing novel antimycobacterial agents [4]. The scaffold can be elaborated into quinazoline-4-thiones (via reaction with Lawesson's reagent or P4S10 after appropriate manipulation) or other derivatives to explore SAR against drug-resistant mycobacterial strains. The iodine at C5 provides an additional vector for introducing substituents that may enhance potency or improve pharmacokinetic properties.

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